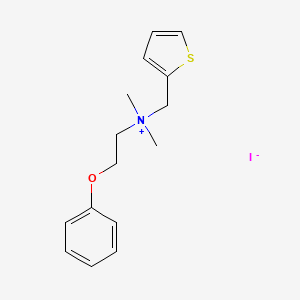

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide

Description

BenchChem offers high-quality N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20NOS.HI/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;/h3-9,12H,10-11,13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYDOHSRJJCPTC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049055 | |

| Record name | Dimethyl(2-phenoxyethyl)-2-thenylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109732-56-1 | |

| Record name | Dimethyl(2-phenoxyethyl)-2-thenylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide, a quaternary ammonium salt with potential applications in various scientific and industrial fields. This document is structured to provide not just data, but also insights into the experimental rationale and the broader context of this compound's characteristics.

Introduction: Understanding the Significance

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide, with the CAS Number 109732-56-1, belongs to the class of quaternary ammonium compounds (QACs).[1] QACs are characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. This structure imparts surfactant-like properties and a broad spectrum of biological activities, most notably antimicrobial effects.[2][3][4] The specific combination of a phenoxyethyl group, a thenyl group, and two methyl groups around the central nitrogen in the target molecule suggests a unique profile of steric and electronic properties that can influence its efficacy and potential applications. This guide will delve into the known and inferred physicochemical characteristics that are crucial for its handling, formulation, and investigation in research and development.

Chemical Identity and Synthesis

Molecular Structure

The molecular structure of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is depicted below. Its molecular formula is C15H20INOS.[1]

Caption: Chemical structure of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide.

Plausible Synthetic Route: The Menschutkin Reaction

The proposed synthesis would involve a two-step process starting from commercially available precursors:

Step 1: Synthesis of the Tertiary Amine Precursor

The tertiary amine, N,N-Dimethyl-N-(2-phenoxyethyl)amine, would first be synthesized by reacting 2-phenoxyethylamine with a methylating agent, such as methyl iodide, in the presence of a base to neutralize the formed hydroiodic acid. An alternative would be the reaction of N,N-dimethylaminoethanol with a phenoxide source.

Step 2: Quaternization to Form the Final Product

The synthesized tertiary amine is then reacted with 2-(iodomethyl)thiophene. This is an SN2 reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the 2-(iodomethyl)thiophene, with iodide as the leaving group. The iodide ion then acts as the counter-ion to the newly formed quaternary ammonium cation.

Caption: Proposed synthetic pathway via the Menschutkin Reaction.

Physicochemical Properties: A Tabulated Summary

The known and inferred physicochemical properties of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide are summarized in the table below. It is important to note that while some data is from supplier specifications, other values are based on the general characteristics of similar quaternary ammonium salts.

| Property | Value / Description | Source / Rationale |

| CAS Number | 109732-56-1 | [1] |

| Molecular Formula | C15H20INOS | [1] |

| Molecular Weight | 389.29 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Supplier Data |

| Melting Point | 123-124 °C | [1] |

| Solubility | Soluble in warm methanol. | [1] |

| Likely soluble in other polar solvents like DMSO and chloroform. | Inferred from similar compounds. | |

| Stability | Stable under recommended storage conditions. | General knowledge of QACs. |

| Storage | Short-term: Room Temperature; Long-term: -20°C | [1] |

Spectroscopic and Structural Characterization

Detailed spectroscopic and crystallographic data for N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide are not publicly available. However, based on its structure, we can predict the expected spectral features and discuss the methodologies for their determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy and thenyl groups, the methylene protons of the ethyl and thenyl linkers, and the methyl protons attached to the nitrogen. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Characteristic chemical shifts would be expected for the aromatic carbons, the aliphatic carbons of the linkers, and the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would likely exhibit characteristic absorption bands for:

-

C-H stretching vibrations of the aromatic and aliphatic groups.

-

C=C stretching vibrations of the aromatic rings.

-

C-O-C stretching of the ether linkage.

-

C-S stretching of the thiophene ring.

-

The presence of the quaternary ammonium group can sometimes be inferred from shifts in the C-N stretching vibrations.[5]

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. For a quaternary ammonium iodide, electrospray ionization (ESI) in positive ion mode would be the technique of choice. The expected mass spectrum would show a prominent peak for the cationic part of the molecule, [M-I]⁺, at m/z corresponding to C15H20NOS⁺.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.[6] If suitable crystals of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide can be grown, this technique would provide precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. It would also reveal the packing of the cations and iodide anions in the crystal lattice.

Biological Activity and Potential Applications

Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[2][3][4][7] The mechanism of action is generally attributed to the disruption of the cell membrane integrity of microorganisms. The positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, leading to leakage of cellular contents and cell death.

The specific biological activity of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide has not been extensively reported. However, the presence of the lipophilic phenoxyethyl and thenyl groups is expected to enhance its ability to penetrate the lipid-rich cell membranes of microorganisms, potentially leading to potent antimicrobial efficacy. The structure-activity relationship of QACs suggests that the nature and size of the alkyl/aryl groups attached to the nitrogen atom play a crucial role in their biological activity.

Potential applications for this compound could include:

-

Disinfectants and Antiseptics: Due to the general properties of QACs.

-

Antimicrobial Coatings: For medical devices and surfaces.

-

Pharmaceutical Formulations: As an active ingredient or a preservative.

-

Research Tool: To study the mechanisms of antimicrobial resistance and to develop new antimicrobial agents.

Experimental Protocols: A Methodological Framework

The following are generalized, step-by-step methodologies for the key experiments that would be used to characterize N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide.

Protocol for Synthesis (Menschutkin Reaction)

Caption: A generalized workflow for the synthesis of the target compound.

Rationale: Acetonitrile is a common polar aprotic solvent for SN2 reactions. Gentle heating can increase the reaction rate. Purification by recrystallization is standard for obtaining high-purity crystalline solids.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

Caption: A standard workflow for determining the Minimum Inhibitory Concentration.

Rationale: The MIC assay is a fundamental and standardized method for quantifying the in vitro antimicrobial activity of a compound. It provides a quantitative measure of the potency against specific microorganisms.

Conclusion and Future Directions

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is a quaternary ammonium compound with a chemical structure that suggests interesting physicochemical and biological properties. While some basic data are available, a comprehensive experimental characterization is needed to fully elucidate its potential. Future research should focus on:

-

Detailed Synthesis and Optimization: Developing and optimizing a robust synthetic protocol.

-

Complete Spectroscopic and Structural Analysis: Obtaining and interpreting full NMR, IR, and MS data, as well as a single-crystal X-ray structure.

-

In-depth Biological Evaluation: Conducting a broad panel of antimicrobial assays against clinically relevant pathogens, including resistant strains.

-

Toxicology and Safety Assessment: Evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index.

This in-depth guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide. The combination of its known properties and the outlined avenues for further investigation highlight its promise as a subject for future scientific inquiry.

References

-

A new class of quaternary ammonium compounds as potent and environmental friendly disinfectants. (2022). PubMed Central. Retrieved from [Link]

-

Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. (2022). ResearchGate. Retrieved from [Link]

-

Biological Activity of Quaternary Ammonium Salts and Their Derivatives. (2020). PubMed Central. Retrieved from [Link]

-

Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants on Different Germs Isolated from the Hospital Environment. (2020). PubMed Central. Retrieved from [Link]

-

IR Spectroscopic Study of Substances Containing Iodine Adduct. (2017). RJPBCS. Retrieved from [Link]

-

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide CAS 109732-56-1. (n.d.). Bio-Connect. Retrieved from [Link]

-

Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. (n.d.). PubMed Central. Retrieved from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjpbcs.com [rjpbcs.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. A new class of quaternary ammonium compounds as potent and environmental friendly disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide (CAS 109732-56-1)

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium compounds (QACs) represent a broad and versatile class of molecules with significant applications in medicinal chemistry, materials science, and industrial processes. Their defining feature, a positively charged nitrogen atom bonded to four organic substituents, imparts unique physicochemical properties, including surfactant behavior and potent antimicrobial activity. This guide provides a detailed technical overview of a specific QAC, N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide (CAS 109732-56-1), a molecule that combines the structural motifs of a phenoxy ether and a thiophene ring.

While specific experimental data for this particular compound is limited in publicly accessible literature, this guide will leverage established principles of organic chemistry and the known properties of related QACs to provide a comprehensive resource. We will explore its chemical structure and properties, propose a detailed synthetic protocol, discuss its likely mechanism of action and biological potential, and outline essential experimental procedures.

Part 1: Chemical Structure and Physicochemical Properties

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is a quaternary ammonium salt with a complex molecular architecture. The central nitrogen atom is quaternized with two methyl groups, a 2-phenoxyethyl group, and a 2-thenyl (thiophen-2-ylmethyl) group, with iodide as the counter-ion.

Core Structure and Key Functional Groups

The molecule's structure is characterized by several key functional groups that are expected to influence its chemical and biological properties:

-

Quaternary Ammonium Cation: The permanently positively charged nitrogen center is the defining feature of this molecule, rendering it a cationic surfactant. This charge is crucial for its interaction with negatively charged biological membranes.

-

Phenoxyethyl Group: This group consists of a phenyl ring linked to the ammonium nitrogen via an ethyl ether linkage. The aromaticity and lipophilicity of the phenyl ring, combined with the flexibility of the ethyl chain, contribute to the molecule's overall hydrophobic character.

-

Thenyl Group: The presence of a thiophene ring, a sulfur-containing aromatic heterocycle, introduces unique electronic and steric properties. Thiophene and its derivatives are common motifs in medicinal chemistry and can engage in various intermolecular interactions.

-

Iodide Anion: The iodide counter-ion balances the positive charge of the quaternary ammonium cation. The nature of the counter-ion can influence the salt's solubility and stability.

Physicochemical Data

A summary of the known and predicted physicochemical properties of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is presented in Table 1.

| Property | Value | Source |

| CAS Number | 109732-56-1 | [1] |

| Molecular Formula | C₁₅H₂₀INOS | [1] |

| Molecular Weight | 389.29 g/mol | [1] |

| Melting Point | 123-124°C | [1] |

| Solubility | Soluble in warm methanol. | [1] |

| Appearance | (Predicted) White to off-white solid | - |

| IUPAC Name | dimethyl(2-phenoxyethyl)(thiophen-2-ylmethyl)azanium;iodide | - |

| SMILES | C(CCOc1ccccc1)Cc1cccs1.[I-] | - |

| InChI | InChI=1S/C15H20NOS.HI/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;/h3-9,12H,10-11,13H2,1-2H3;1H/q+1;/p-1 | - |

Predicted Spectroscopic Data

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

Aromatic Protons (Thiophene): Multiplets in the range of δ 6.9-7.5 ppm.

-

Aromatic Protons (Phenyl): Multiplets in the range of δ 6.8-7.4 ppm.

-

-O-CH₂-: A triplet around δ 4.2-4.4 ppm.

-

-N⁺-CH₂- (Thenyl): A singlet around δ 4.5-4.7 ppm.

-

-N⁺-CH₂- (Phenoxyethyl): A triplet around δ 3.6-3.8 ppm.

-

-N⁺-(CH₃)₂: A singlet around δ 3.3-3.5 ppm.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

Aromatic Carbons (Phenyl): Peaks in the range of δ 114-158 ppm.

-

Aromatic Carbons (Thiophene): Peaks in the range of δ 125-140 ppm.

-

-O-CH₂-: A peak around δ 65-68 ppm.

-

-N⁺-CH₂- (Phenoxyethyl): A peak around δ 58-62 ppm.

-

-N⁺-CH₂- (Thenyl): A peak around δ 55-59 ppm.

-

-N⁺-(CH₃)₂: A peak around δ 50-54 ppm.

Predicted IR (KBr, cm⁻¹):

-

C-H stretching (aromatic): 3050-3150 cm⁻¹

-

C-H stretching (aliphatic): 2850-3000 cm⁻¹

-

C=C stretching (aromatic): 1450-1600 cm⁻¹

-

C-O stretching (ether): 1200-1250 cm⁻¹ (asymmetric), 1000-1050 cm⁻¹ (symmetric)

-

C-N stretching: 1000-1250 cm⁻¹

Part 2: Synthesis and Experimental Protocols

The synthesis of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide can be achieved through a classic Sₙ2 reaction known as the Menschutkin reaction. This involves the quaternization of a tertiary amine with an alkyl halide. A plausible two-step synthetic route is outlined below, starting from commercially available precursors.

Proposed Synthetic Pathway

The overall synthetic strategy involves the initial preparation of the tertiary amine precursor, N,N-dimethyl-N-(2-phenoxyethyl)amine, followed by its reaction with 2-(iodomethyl)thiophene.

Caption: Proposed synthetic pathway for N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide.

Detailed Experimental Protocol: Synthesis of N,N-dimethyl-N-(2-phenoxyethyl)amine (Precursor 1)

This protocol describes the synthesis of the tertiary amine precursor from 2-phenoxyethanol and dimethylamine.

Materials:

-

2-Phenoxyethanol

-

Thionyl chloride (SOCl₂)

-

Dimethylamine (40% aqueous solution)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Chlorination of 2-Phenoxyethanol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenoxyethanol (1 equivalent) in dichloromethane. Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully quench with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain 2-phenoxyethyl chloride, which can be used in the next step without further purification.

-

Amination of 2-Phenoxyethyl Chloride: In a sealed pressure vessel, combine 2-phenoxyethyl chloride (1 equivalent), dimethylamine (40% aqueous solution, 3-4 equivalents), and potassium carbonate (2 equivalents) in a polar aprotic solvent such as acetonitrile.

-

Heat the mixture to 60-80°C and stir vigorously for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield N,N-dimethyl-N-(2-phenoxyethyl)amine. Purify by vacuum distillation if necessary.

Detailed Experimental Protocol: Synthesis of 2-(Chloromethyl)thiophene (Precursor 2)

This protocol details a common method for the synthesis of 2-(chloromethyl)thiophene from 2-thiophenemethanol.[2]

Materials:

-

2-Thiophenemethanol

-

Pyridine

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Water

-

5% aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-thiophenemethanol (5.58 g, 50.9 mmol) and pyridine (6.0 g, 76.3 mmol) in 600 mL of anhydrous dichloromethane in a flask cooled to 0°C.[2]

-

Slowly add thionyl chloride dropwise to the stirred solution at 0°C.[2]

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.[2]

-

Quench the reaction by adding 500 mL of water.[2]

-

Separate the organic layer and extract the aqueous layer twice with 300 mL of dichloromethane.[2]

-

Combine the organic layers and wash sequentially with 600 mL of 5% aqueous sodium bicarbonate and 300 mL of brine.[2]

-

Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.[2]

Detailed Experimental Protocol: Synthesis of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide (Final Product)

This proposed protocol is based on the general principles of the Menschutkin reaction.[3][4]

Materials:

-

N,N-dimethyl-N-(2-phenoxyethyl)amine

-

2-(Iodomethyl)thiophene (can be prepared from 2-(chloromethyl)thiophene via the Finkelstein reaction)

-

Anhydrous acetonitrile or acetone

-

Anhydrous diethyl ether

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyl-N-(2-phenoxyethyl)amine (1 equivalent) in anhydrous acetonitrile.

-

To this solution, add a solution of 2-(iodomethyl)thiophene (1 equivalent) in anhydrous acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate may be observed.

-

Monitor the reaction progress by TLC by observing the disappearance of the starting materials.

-

If the reaction is slow, it can be gently heated to 40-50°C.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect it by vacuum filtration and wash with cold, anhydrous diethyl ether.

-

If no precipitate forms, add anhydrous diethyl ether to the reaction mixture to induce precipitation of the quaternary ammonium salt.

-

Collect the solid product by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Part 3: Mechanism of Action and Biological Activity

As a quaternary ammonium compound, the primary mechanism of biological activity for N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is expected to be the disruption of cellular membranes.

General Mechanism of Action for QACs

The cationic headgroup of the QAC is attracted to the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. The hydrophobic tails then penetrate the lipid bilayer, leading to:

-

Membrane Disorganization: The insertion of the QAC molecules disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability.

-

Leakage of Cellular Contents: The compromised membrane integrity allows for the leakage of essential intracellular components, such as ions (K⁺), metabolites, and nucleic acids.

-

Inhibition of Membrane-Bound Enzymes: The disruption of the membrane can also lead to the denaturation and inactivation of essential membrane-bound enzymes involved in respiration and transport.

Sources

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide material safety data sheet

An In-Depth Technical Guide to the Material Safety Profile of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium iodide is a quaternary ammonium compound characterized by a unique molecular architecture that includes a dimethylamino group, a phenoxyethyl group, and a thenyl group.[1] This structure suggests potential applications leveraging its surfactant-like properties, including roles as a biocide or in formulations requiring antimicrobial activity.[1] As with any novel chemical entity in a research and development setting, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the material safety data for N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium iodide (CAS No. 109732-56-1), synthesized from available data and established principles of chemical safety.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. This data informs storage conditions, appropriate solvents for experimental work, and potential physical hazards.

| Property | Value | Source(s) |

| CAS Number | 109732-56-1 | [2][3][4] |

| Molecular Formula | C15H20INOS | [2][4] |

| Molecular Weight | 389.29 g/mol | [4] |

| Appearance | White to cream-colored solid | [1][4] |

| Melting Point | 123-124°C | [2] |

| Solubility | Soluble in warm Methanol, Chloroform, Dichloromethane, DMSO | [2][4] |

The solid nature of this compound at room temperature simplifies handling by reducing the risk of inhalation of vapors, although fine powders can still pose an inhalation hazard. Its solubility in common organic solvents indicates that appropriate solvent handling precautions must be observed.

Chemical Structure

The chemical structure of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium iodide is depicted below. The quaternary ammonium center is a key feature, contributing to its ionic nature and potential biological activity.

Caption: Safe handling workflow for N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide.

Emergency Procedures

In the event of accidental exposure, prompt and appropriate action is critical. The following measures are based on general principles for handling similar chemical compounds.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen iodide.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Conclusion

References

-

Thenyldiamine - Grokipedia. Grokipedia. [Link]

-

Thenyldiamine | C14H19N3S | CID 7066 - PubChem. National Institutes of Health. [Link]

-

Thenyldiamine. DrugFuture. [Link]

-

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide | 109732-56-1. Coompo. [Link]

-

Thenyldiamine - Wikipedia. Wikipedia. [Link]

-

Supplier List ( 1 ) for CAS No 109732-56-1. Pharma info source. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide

Abstract

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is a quaternary ammonium compound with significant structural similarities to known adrenergic antagonists. This guide deconstructs its molecular architecture to postulate its primary therapeutic targets, focusing on the alpha-adrenergic receptors. We will delve into the mechanistic basis for this hypothesis, outline the relevant signaling pathways, and propose a comprehensive preclinical research program to validate these targets and explore the compound's therapeutic potential in conditions such as hypertensive emergencies and benign prostatic hyperplasia. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and actionable experimental designs.

PART 1: Molecular Deconstruction and Target Hypothesis

The structure of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide offers significant clues to its pharmacological action. By analyzing its constituent moieties, we can infer its likely biological targets. The molecule comprises a phenoxyethyl group, a thenyl group, and a quaternary ammonium cation.

The phenoxyethyl group is a key pharmacophore found in phenoxybenzamine , a well-characterized, non-selective, irreversible alpha-adrenergic receptor antagonist.[1][2] Phenoxybenzamine's mechanism involves the formation of a reactive ethyleniminium intermediate that covalently binds to alpha-adrenoceptors, leading to a long-lasting blockade.[2][3] The presence of a similar structure in our compound of interest strongly suggests a similar mechanism of action.

The thenyl group is found in compounds like thenyldiamine , which is known for its antihistaminic properties.[4] While this might suggest a secondary target, the dominant structural feature for potent adrenergic blockade is the phenoxyethyl component. The quaternary ammonium nature of the molecule implies a permanent positive charge, which may influence its solubility, distribution, and interaction with the negatively charged residues in receptor binding pockets.

Therefore, the primary hypothesis is that N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide acts as a non-selective, and likely irreversible, antagonist of alpha-adrenergic receptors (α1 and α2).

PART 2: Alpha-Adrenergic Signaling Pathways as Therapeutic Targets

Alpha-adrenergic receptors are a class of G protein-coupled receptors that are crucial in regulating sympathetic nervous system activity.[5] Their blockade can have profound physiological effects, making them attractive therapeutic targets.[6]

The α1-Adrenergic Receptor Pathway (Gq-Coupled)

Located primarily on postsynaptic membranes of vascular smooth muscle, the prostate, and the heart, α1 receptors mediate vasoconstriction, smooth muscle contraction, and cardiac inotropy.[7][8] Their signaling cascade is as follows:

-

Agonist Binding: Norepinephrine or epinephrine binds to the α1 receptor.

-

Gq Protein Activation: The receptor activates the Gq alpha subunit.

-

PLC Activation: Gq-alpha activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Cellular Response: Increased intracellular Ca2+ leads to smooth muscle contraction and other cellular effects.[9]

Blockade of this pathway by an antagonist like N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide would prevent vasoconstriction, leading to a decrease in blood pressure.[10]

Diagram: α1-Adrenergic Signaling Pathway

Caption: α1-adrenergic receptor Gq-coupled signaling pathway and point of antagonism.

The α2-Adrenergic Receptor Pathway (Gi-Coupled)

α2 receptors are found on presynaptic nerve terminals and some vascular smooth muscle.[7] Their activation inhibits the further release of norepinephrine, acting as a negative feedback mechanism.[9]

-

Agonist Binding: Norepinephrine binds to the presynaptic α2 receptor.

-

Gi Protein Activation: The receptor activates the Gi alpha subunit.

-

Adenylyl Cyclase Inhibition: Gi-alpha inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Reduced Neurotransmitter Release: Lower cAMP levels inhibit the release of norepinephrine from the presynaptic terminal.[9]

Blocking this pathway would lead to an increased release of norepinephrine, which can cause reflex tachycardia.[9] This is a known side effect of non-selective alpha-blockers.[11]

Diagram: α2-Adrenergic Signaling Pathway

Caption: A streamlined workflow for the preclinical evaluation of the compound.

Step 1: In Vitro Target Validation: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) and selectivity of the compound for α1 and α2 adrenergic receptor subtypes.

Protocol:

-

Source of Receptors: Use commercially available cell lines stably expressing human α1A, α1B, α1D, α2A, α2B, and α2C adrenergic receptors.

-

Radioligand: Utilize a high-affinity radiolabeled antagonist, such as [3H]-prazosin for α1 receptors and [3H]-rauwolscine for α2 receptors.

-

Assay Procedure:

-

Incubate receptor-containing cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide).

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Calculate the IC50 (concentration inhibiting 50% of specific binding) using non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Compare Ki values across receptor subtypes to determine selectivity.

-

Step 2: In Vitro Functional Assays

Objective: To characterize the compound as a competitive or non-competitive/irreversible antagonist.

Protocol for α1 Receptors (Calcium Mobilization Assay):

-

Cell Line: Use a cell line expressing an α1 receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Procedure:

-

Pre-incubate the cells with either vehicle or varying concentrations of the test compound. For irreversibility testing, include a washout step after incubation.

-

Stimulate the cells with an α1 agonist (e.g., phenylephrine) at various concentrations.

-

Measure the resulting increase in intracellular calcium using a fluorescence plate reader.

-

-

Data Analysis:

-

Generate agonist dose-response curves in the presence and absence of the antagonist.

-

A competitive antagonist will cause a rightward shift of the agonist curve with no change in the maximum response.

-

A non-competitive/irreversible antagonist will depress the maximum response.

-

Protocol for α2 Receptors (cAMP Assay):

-

Cell Line: Use a cell line expressing an α2 receptor.

-

Procedure:

-

Pre-treat cells with forskolin to stimulate adenylyl cyclase and increase cAMP levels.

-

Incubate with an α2 agonist (e.g., clonidine) in the presence and absence of the test compound.

-

Measure intracellular cAMP levels using a commercially available ELISA or HTRF kit.

-

-

Data Analysis:

-

The agonist should inhibit forskolin-stimulated cAMP production. The antagonist should block this inhibition. Analyze the dose-response curves as described for the calcium assay.

-

Step 3: In Vivo Proof-of-Concept Studies

Objective: To evaluate the efficacy of the compound in relevant animal models.

Animal Model for Hypertension (Spontaneously Hypertensive Rat - SHR):

-

Animals: Use adult male SHR rats.

-

Experimental Design:

-

Implant telemetry devices for continuous monitoring of blood pressure and heart rate.

-

Administer the test compound via an appropriate route (e.g., intravenous or oral).

-

Include a vehicle control group and a positive control group (e.g., phenoxybenzamine).

-

-

Endpoints:

-

Primary: Change in mean arterial pressure.

-

Secondary: Change in heart rate (to assess reflex tachycardia).

-

Pharmacokinetic analysis of plasma drug concentrations.

-

PART 5: Conclusion and Future Directions

The structural analogy of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide to the potent alpha-blocker phenoxybenzamine provides a strong rationale for targeting alpha-adrenergic receptors. The proposed preclinical research program offers a robust framework for validating this hypothesis and exploring the compound's therapeutic utility. Successful demonstration of irreversible alpha-adrenergic antagonism in vitro and efficacy in animal models of hypertension or BPH would position this molecule as a promising candidate for further development. The subsequent steps would involve comprehensive IND-enabling toxicology studies, formulation development, and ultimately, clinical trials in patient populations that could benefit from potent and long-lasting alpha-adrenergic blockade.

References

-

CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Retrieved from [Link] [9]2. National Center for Biotechnology Information. (n.d.). Phenoxybenzamine. StatPearls. Retrieved from [Link] [1]3. National Center for Biotechnology Information. (n.d.). Alpha 1 Adrenergic Receptor Antagonists. LiverTox. Retrieved from [Link] [12]4. Pediatric Oncall. (n.d.). Phenoxybenzamine. Drug Index. Retrieved from [Link] [11]5. Open Access Pub. (n.d.). Alpha-Adrenergic Antagonist Therapy. Journal of Advanced Pharmaceutical Science And Technology. Retrieved from [Link] [6]6. National Center for Biotechnology Information. (n.d.). Phenoxybenzamine. PubChem. Retrieved from [Link] [10]7. GlobalRx. (n.d.). Clinical Profile of Phenoxybenzamine Hydrochloride USP. Retrieved from [Link] [2]8. Depth of Biology. (n.d.). Phenoxybenzamine. Retrieved from [Link] [13]9. National Center for Biotechnology Information. (n.d.). Alpha-Blockers. StatPearls. Retrieved from [Link] [5]10. Wikipedia. (n.d.). Alpha blocker. Retrieved from [Link] [7]11. Pharmacology. (2025). Pharmacology of Alpha-Blockers. Retrieved from an internal source. [3]12. JoVE. (2023). Adrenergic Antagonists: Pharmacological Actions of α-Receptor Blockers. Retrieved from [Link] [14]13. Lejan JU. (n.d.). Alpha-Receptor Antagonist Drugs. Pre-Med. Retrieved from an internal source. [8]14. National Center for Biotechnology Information. (n.d.). Thenyldiamine. PubChem. Retrieved from [Link]

Sources

- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. Pharmacology of Alpha-Blockers | Pharmacology Mentor [pharmacologymentor.com]

- 4. Thenyldiamine | C14H19N3S | CID 7066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Alpha blocker - Wikipedia [en.wikipedia.org]

- 8. pre-med.jumedicine.com [pre-med.jumedicine.com]

- 9. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 10. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phenoxybenzamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. depthofbiology.com [depthofbiology.com]

- 14. jove.com [jove.com]

Methodological & Application

Navigating the Uncharted: A Protocol Development Guide for N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for researchers initiating studies with the novel quaternary ammonium compound (QAC), N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide. As of the date of this publication, no specific biological activity or established cell culture protocols for this compound are available in the public domain. Therefore, this guide is structured as a foundational framework for establishing such protocols. It synthesizes general principles of handling and evaluating QACs in a cell culture context, emphasizing scientific integrity and a systematic approach to characterization. The protocols outlined herein are designed to be self-validating, enabling researchers to determine critical parameters such as solubility, cytotoxicity, and potential mechanisms of action for this previously uncharacterized molecule.

Introduction: The Enigma of a Novel Quaternary Ammonium Compound

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is a quaternary ammonium compound with a defined chemical structure. However, a thorough review of scientific literature reveals a gap in our understanding of its biological effects. Quaternary ammonium compounds are a broad class of molecules known for their diverse applications, ranging from antimicrobial agents and disinfectants to phase transfer catalysts in organic synthesis.[1] Their biological activity is often attributed to their cationic nature and amphiphilic structure, which allows them to interact with and disrupt cell membranes.[1][2]

Given the lack of specific data, the initial approach to studying N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide in cell culture must be one of careful, empirical investigation. This guide provides the necessary steps to characterize its effects on mammalian cells, from basic handling and preparation to the design of initial screening assays.

Foundational Knowledge: General Properties and Handling

Before initiating cell-based assays, it is crucial to understand the basic physicochemical properties of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide.

Table 1: Physicochemical Properties of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide

| Property | Value | Source |

| CAS Number | 109732-56-1 | [3] |

| Molecular Formula | C15H20INOS | [3] |

| Melting Point | 123-124°C | [3] |

| Solubility | Warm Methanol | [3] |

| Storage | Short-term: Room Temperature; Long-term: -20°C | [3] |

Note: The solubility in aqueous media suitable for cell culture has not been reported and must be determined empirically.

Protocol 1: Preparation of Stock Solutions

The limited solubility data necessitates a systematic approach to preparing a stock solution for cell culture experiments.

Objective: To prepare a sterile, high-concentration stock solution of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide for serial dilution.

Materials:

-

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide powder

-

Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

Aseptically weigh a small amount of the compound (e.g., 10 mg) in a sterile microcentrifuge tube.

-

Add a small volume of cell culture-grade DMSO to dissolve the compound. Start with a volume calculated to achieve a high concentration (e.g., 100 mM).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary, but monitor for any signs of degradation.

-

If the compound does not dissolve in DMSO, other organic solvents such as ethanol may be tested. However, the final concentration of the solvent in the cell culture medium should not exceed a level that is toxic to the cells (typically <0.5% for DMSO).

-

Once dissolved, sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile tube.

-

Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Cytotoxicity Assessment: Determining the Working Concentration Range

The first critical experiment is to determine the concentration range of the compound that is cytotoxic to the cell line(s) of interest. This will inform the concentrations to be used in all subsequent functional assays.

Protocol 2: Cell Viability Assay (MTT or equivalent)

Objective: To determine the 50% inhibitory concentration (IC50) of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide in a selected cell line.

Materials:

-

Selected mammalian cell line (e.g., HeLa, A549, HEK293)

-

Complete cell culture medium

-

96-well cell culture plates

-

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other viability assay reagents (e.g., PrestoBlue, CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of the compound in complete cell culture medium. A wide range of concentrations should be tested initially (e.g., from 100 µM down to 1 nM).

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubate the plate for a defined period (e.g., 24, 48, and 72 hours).

-

At the end of the incubation period, perform the MTT assay according to the manufacturer's instructions. This typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Investigating the Mechanism of Action: A Hypothetical Framework

Based on the general understanding of QACs, a primary hypothesis for the mechanism of action of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide would be the disruption of cell membrane integrity.

Visualizing the Hypothesized Mechanism

Caption: Hypothesized mechanism of QAC-induced cytotoxicity.

Protocol 3: Membrane Integrity Assay (Lactate Dehydrogenase Release)

Objective: To determine if the compound induces cell membrane damage.

Materials:

-

Cells cultured in 24- or 48-well plates

-

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Plate reader

Procedure:

-

Treat cells with the compound at concentrations around the predetermined IC50 value for a shorter time course (e.g., 2, 4, 8, and 24 hours).

-

At each time point, collect the cell culture supernatant.

-

Perform the LDH assay on the supernatant according to the manufacturer's protocol.

-

Include positive controls for maximum LDH release (cell lysis buffer provided in the kit) and negative controls (vehicle-treated cells).

-

Measure the absorbance and calculate the percentage of LDH release relative to the positive control. An increase in LDH release in the supernatant indicates a loss of membrane integrity.

Concluding Remarks and Future Directions

The study of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide in a biological context is in its infancy. The protocols provided in this guide offer a systematic and scientifically sound approach to begin to unravel its effects on mammalian cells. The initial focus should be on confirming its cytotoxic properties and investigating the hypothesized membrane-disrupting mechanism of action.

Further studies could explore:

-

The selectivity of the compound against different cell types (e.g., cancerous vs. non-cancerous).

-

The potential for synergistic effects with other known cytotoxic agents.

-

More in-depth mechanistic studies, such as investigating its effects on mitochondrial membrane potential or the induction of apoptosis versus necrosis.

By following this structured approach, researchers can generate the foundational data necessary to understand the biological potential of this novel compound.

References

Sources

Troubleshooting & Optimization

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide storage and handling best practices

Welcome to the dedicated support resource for N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide (CAS No. 109732-56-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of this quaternary ammonium salt and established laboratory best practices.

Frequently Asked Questions (FAQs)

What is the correct way to store this compound upon receipt?

Proper storage is critical to maintain the integrity and stability of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide.

-

Long-Term Storage: For maximum stability, the compound should be stored at -20°C immediately upon receipt.[1]

-

Short-Term Storage: If you plan to use the compound within a few days, storage at room temperature is acceptable.[1]

Causality: Like many complex organic molecules, lower temperatures slow down potential degradation pathways, ensuring the compound's purity over time. The quaternary ammonium structure can be susceptible to degradation, and the iodide counter-ion can be sensitive to oxidation, which may be exacerbated by prolonged exposure to heat and light.

| Condition | Temperature | Duration | Rationale |

| Long-Term | -20°C | > 1 week | Preserves chemical integrity, minimizes degradation. |

| Short-Term | Room Temp. | < 1 week | Acceptable for immediate experimental use. |

How should I handle this compound in the laboratory?

As a quaternary ammonium compound, N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide requires careful handling to ensure personnel safety and prevent contamination. Quaternary ammonium compounds, in general, can cause skin, eye, and respiratory irritation.[2][3]

Personal Protective Equipment (PPE) is mandatory:

-

Eye Protection: Wear chemical safety goggles or glasses conforming to OSHA or EN166 standards.[2][4]

-

Skin Protection: Use nitrile or latex gloves and a lab coat. Change gloves immediately if they become contaminated.[2][4]

-

Respiratory Protection: Handle the solid compound in a well-ventilated area. If there is a risk of generating dust, a fume hood should be used.[4]

Workflow for Handling the Solid Compound:

What is the best solvent for this compound?

The recommended solvent is warm methanol .[1] Based on its structure as a quaternary ammonium iodide, it is expected to be soluble in polar protic and polar aprotic solvents.

Solubility Profile (Predicted):

| Solvent Class | Examples | Predicted Solubility | Notes |

| Polar Protic | Methanol, Ethanol | Good | Warming the solvent may be necessary for complete dissolution.[1] |

| Polar Aprotic | DMSO, DMF | Likely Soluble | Useful for stock solutions, but check for compatibility with your assay. |

| Non-Polar | Hexane, Toluene | Poor to Insoluble | The ionic nature of the compound limits solubility in non-polar solvents. |

Protocol for Preparing a Stock Solution:

-

Weigh the desired amount of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide in a suitable vial.

-

Add the desired volume of warm methanol (or another appropriate solvent).

-

Vortex or sonicate the mixture until the solid is completely dissolved.

-

If not for immediate use, store the stock solution at -20°C, protected from light.

Troubleshooting Guide

Issue 1: The compound won't fully dissolve in the recommended solvent.

If you are having trouble dissolving the compound, consider the following:

-

Temperature: Ensure the methanol is warm, as recommended.[1] Gentle heating in a warm water bath (e.g., 30-40°C) can aid dissolution.

-

Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates and enhance solvation.

-

Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent. Water contamination can sometimes affect the solubility of organic salts.

Issue 2: The solid or my stock solution has changed color (e.g., to yellow or brown).

A color change often indicates degradation or contamination. Iodide salts can be susceptible to oxidation, which can liberate free iodine (I₂), resulting in a yellow-brown appearance.

Causality: The oxidation of the iodide anion (I⁻) to elemental iodine (I₂) is a common degradation pathway for iodide salts, often accelerated by light and impurities. This can impact the stoichiometry and introduce a reactive species into your experiments, leading to inconsistent results.

Issue 3: I am observing inconsistent results in my biological assay.

Inconsistent results can stem from various factors related to the compound's handling and application.

-

Compound Integrity: As discussed above, ensure the compound has not degraded. Use a fresh vial or a recently prepared stock solution stored correctly.

-

Surfactant Properties: This molecule is described as having surfactant-like properties.[5] At certain concentrations, it may form micelles, which could affect its availability and interaction with biological membranes or proteins. Consider running a dose-response curve to identify the optimal concentration range.

-

Accurate Pipetting: Due to its potential surfactant nature, ensure accurate and consistent pipetting, as viscosity may differ slightly from pure solvents.

-

Disposal and Waste Management: This compound should be disposed of as hazardous chemical waste. Do not pour it down the drain.[2] Collect all waste containing the compound in a clearly labeled, sealed container for pickup by your institution's environmental health and safety department.

References

-

Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2023). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Quaternary Ammonium Compounds in Cleaning Products. (n.d.). Mount Sinai. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Characterization of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)

Welcome to the technical support center for the analytical characterization of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA). This resource is designed for researchers, scientists, and drug development professionals to address the complex challenges associated with the detection and quantification of this critical nitrosamine impurity. Our goal is to provide you with the expertise and practical guidance necessary to ensure the safety and quality of pharmaceutical products.

The discovery of nitrosamine impurities, such as NMBA, in common medications has necessitated the development of highly sensitive and specific analytical methods.[1][2] These compounds are classified as probable human carcinogens, making their control and accurate measurement a paramount concern for regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] This guide synthesizes regulatory expectations, proven analytical strategies, and troubleshooting insights to support your laboratory's efforts.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the analysis of NMBA.

Q1: What is NMBA and why is it a concern in pharmaceuticals?

A1: N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is a nitrosamine impurity that has been detected in some pharmaceutical products, notably in the "sartan" class of antihypertensive drugs.[2][5] Nitrosamines are considered a "cohort of concern" due to their classification as probable human carcinogens based on animal studies.[4][6] Their presence in pharmaceuticals is a significant safety issue, leading to product recalls and heightened regulatory scrutiny.[2] The formation of NMBA can be linked to specific manufacturing processes where certain reagents, solvents, or starting materials containing secondary or tertiary amines react with nitrosating agents (like nitrites) under specific conditions.[7][8]

Q2: What are the current regulatory limits for NMBA in drug products?

A2: Regulatory agencies like the FDA and EMA have established acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety.[6][7] These limits are based on a lifetime exposure risk and are typically in the nanogram-per-day range. For specific AI limits for NMBA and other nitrosamines, it is crucial to consult the latest guidance documents from the respective regulatory authorities, as these values can be updated based on new toxicological data.[9][10][11] For instance, the FDA maintains a webpage with updated recommended AI limits for nitrosamine impurities.[10]

Q3: Which analytical techniques are most suitable for NMBA analysis?

A3: Due to the low concentration levels at which NMBA must be detected, highly sensitive and selective analytical techniques are required. The most commonly employed methods are:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for NMBA quantification. It offers excellent sensitivity and specificity, allowing for the detection of trace levels of NMBA in complex sample matrices like drug substances and drug products.[12][13][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): While also used for nitrosamine analysis, GC-MS may require derivatization for non-volatile nitrosamines like NMBA. High-resolution mass spectrometry (HRMS) can also be employed with either LC or GC to aid in structural confirmation and reduce false positives.[3][15]

Q4: What are the primary sources of NMBA formation in pharmaceutical manufacturing?

A4: NMBA formation is typically unintentional and can arise from several factors in the manufacturing process of the active pharmaceutical ingredient (API) or the drug product. Key contributing factors include:

-

The presence of secondary or tertiary amines as part of the API structure, intermediates, or as impurities in raw materials.[7][8]

-

The use of nitrosating agents, such as nitrite salts, which may be present as impurities in reagents or starting materials.[7]

-

Reaction conditions, such as acidic pH, that facilitate the reaction between amines and nitrosating agents.[7][8]

-

Contamination from recycled solvents or reagents.[16]

A thorough risk assessment of the entire manufacturing process is a critical step mandated by regulatory agencies to identify and mitigate potential sources of nitrosamine formation.[17][18][19]

Troubleshooting Guides

This section provides practical solutions to common issues encountered during the analysis of NMBA.

LC-MS/MS Method Troubleshooting

Liquid chromatography-tandem mass spectrometry is the cornerstone of NMBA analysis. However, its sensitivity can also make it susceptible to various interferences and issues.

Issue 1: Poor Sensitivity or Inconsistent Peak Area

-

Potential Cause 1: Suboptimal Ionization. NMBA is a polar compound, and its ionization efficiency can be highly dependent on the mobile phase composition and ion source conditions.

-

Troubleshooting Steps:

-

Optimize Mobile Phase pH: NMBA is an acidic compound. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve its protonation and enhance the signal in positive ion mode.[13][14]

-

Evaluate Ionization Source: While Electrospray Ionization (ESI) is commonly used, some studies have found that Atmospheric Pressure Chemical Ionization (APCI) can provide better sensitivity and reduced matrix effects for certain nitrosamines.[12][20] A direct comparison of both sources with your specific sample matrix is recommended.

-

Tune Mass Spectrometer Parameters: Ensure that source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy) are optimized for the NMBA precursor and product ions.[14]

-

-

-

Potential Cause 2: Matrix Effects. Co-eluting compounds from the sample matrix (excipients, API) can suppress or enhance the ionization of NMBA, leading to inaccurate quantification.

-

Troubleshooting Steps:

-

Improve Chromatographic Separation: Modify the gradient elution profile or evaluate different C18 column chemistries to better separate NMBA from interfering matrix components.[12]

-

Implement Robust Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances before injection.

-

Use an Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., NMBA-d3) is highly recommended. It will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.[13]

-

-

Issue 2: Peak Tailing or Poor Peak Shape

-

Potential Cause 1: Secondary Interactions with the Column. The carboxylic acid and nitroso groups in NMBA can interact with active sites on the silica-based stationary phase, leading to peak tailing.

-

Troubleshooting Steps:

-

Use a High-Quality, End-capped Column: Employ a modern, well-end-capped C18 column to minimize silanol interactions.

-

Adjust Mobile Phase Modifier: Ensure the mobile phase contains an appropriate concentration of an acidic modifier (e.g., 0.1% formic acid) to suppress the ionization of residual silanols.[13]

-

Consider a Different Stationary Phase: If tailing persists, explore columns with different stationary phases that may have lower surface activity.

-

-

-

Potential Cause 2: Contamination in the LC System. Contamination in the injector, tubing, or column can lead to poor peak shape.

-

Troubleshooting Steps:

-

Systematic Flushing: Flush the entire LC system with a strong solvent wash sequence (e.g., water, methanol, isopropanol, followed by the reverse) to remove potential contaminants.

-

Column Wash: Disconnect the column from the mass spectrometer and wash it thoroughly according to the manufacturer's instructions.

-

-

Sample Preparation Troubleshooting

Effective sample preparation is crucial for accurate and reliable NMBA analysis.

Issue: Low or Variable Analyte Recovery

-

Potential Cause 1: Inefficient Extraction. NMBA may not be completely extracted from the sample matrix, especially from complex drug product formulations.

-

Troubleshooting Steps:

-

Optimize Extraction Solvent: Experiment with different extraction solvents and solvent mixtures (e.g., methanol/water, acetonitrile/water) to find the optimal composition for your sample matrix.[13]

-

Enhance Extraction with Physical Methods: Incorporate sonication or vortexing into the extraction procedure to improve the efficiency of analyte release from the sample matrix.[13]

-

Evaluate pH of Extraction Solvent: The pH of the extraction solvent can influence the solubility and extraction efficiency of NMBA. Evaluate different pH conditions to maximize recovery.

-

-

-

Potential Cause 2: Analyte Degradation. NMBA, like other nitrosamines, can be susceptible to degradation under certain conditions (e.g., exposure to UV light).

-

Troubleshooting Steps:

-

Use Amber Vials: Protect samples and standards from light by using amber glass or amber plastic vials.

-

Minimize Time in Solution: Prepare samples as close to the time of analysis as possible. If storage is necessary, keep extracts at a low temperature (e.g., 4°C) and for a validated period.

-

Assess Stability: Perform stability studies of NMBA in the extraction solvent and in the processed sample matrix to understand its degradation profile.

-

-

Experimental Protocols & Data

Table 1: Example LC-MS/MS Conditions for NMBA Analysis

| Parameter | Condition | Rationale |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for NMBA. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape and ionization.[13][14] |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile | Organic solvent for elution. |

| Gradient | 5% B to 95% B over 10 min | Ensures elution of NMBA and separation from matrix components. |

| Flow Rate | 0.3 mL/min | Typical for analytical scale LC-MS. |

| Column Temp | 40°C | Improves peak shape and reduces viscosity.[14] |

| Ion Source | ESI or APCI (Positive Mode) | Evaluate both for optimal sensitivity in your matrix.[12][20] |

| MRM Transitions | e.g., 147.1 -> 117.1 (Quantifier), 147.1 -> 87.1 (Qualifier) | Specific precursor-product ion pairs for selective detection.[14] |

Protocol: Sample Preparation of a Solid Dosage Form for NMBA Analysis

-

Sample Weighing: Accurately weigh a portion of the ground tablet powder equivalent to a single dose into a polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known volume of the isotope-labeled internal standard solution to the tube.

-

Extraction: Add the optimized extraction solvent (e.g., 10 mL of 50:50 methanol:water).[13]

-

Sonication: Sonicate the sample for 30 minutes to facilitate the dissolution and extraction of NMBA.[13]

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the excipients.[13]

-

Filtration: Filter the supernatant through a 0.22 µm PVDF filter into an autosampler vial.[13]

-

Analysis: Inject the filtrate into the LC-MS/MS system.

Visualizing the Workflow

Diagram: Troubleshooting Logic for Poor LC-MS/MS Sensitivity

Caption: Decision tree for troubleshooting low sensitivity in NMBA analysis.

References

-

Nitrosamine Impurity Analysis in Pharmaceuticals. Sigma-Aldrich.

-

Nitrosamines Analysis in Pharmaceuticals. Agilent.

-

Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches. PubMed.

-

EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review.

-

Nitrosamine Impurity Analysis. Thermo Fisher Scientific.

-

Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA).

-

Nitrosamine impurities. European Medicines Agency (EMA).

-

FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. JD Supra.

-

EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab.

-

Control of Nitrosamine Impurities in Human Drugs (Revision 2). U.S. Food and Drug Administration (FDA).

-

EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH.

-

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide CAS 109732-56-1. United States Biological.

-

Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed.

-

Determination of N-Nitroso-N-Methyl-4-Aminobutyric Acid in Sartan Drug Substances and Drug Products. Taiwan Food and Drug Administration.

-

Identification, Assessment, and Control of Nitrosamine Drug Substance-Related Impurities in Human Drug Products; Establishment of a Public Docket; Request for Comments. Federal Register.

-

Important update on N-nitrosamine impurities in substances covered by CEPs. European Directorate for the Quality of Medicines & HealthCare.

-

Determination of N-Nitroso-N-Methyl-4-Aminobutyric Acid in Losartan Potassium Using High Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry. Chinese Pharmaceutical Journal.

-

Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. ResolveMass Laboratories Inc.

-

Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI.

-

N,N-DIMETHYL-N-2-PHENOXYETHYL-N-2... - ChemicalBook. ChemicalBook.

-

Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications.

-

Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry. PMC - NIH.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 5. mdpi.com [mdpi.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. fda.gov [fda.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 10. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]

- 11. Important update on N-nitrosamine impurities in substances covered by CEPs - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 12. Determination of Genotoxic Impurity N-Nitroso- N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov.tw [fda.gov.tw]

- 14. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 15. Nitrosamine Impurity Analysis | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. netpharmalab.es [netpharmalab.es]

- 18. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]

- 19. Federal Register :: Identification, Assessment, and Control of Nitrosamine Drug Substance-Related Impurities in Human Drug Products; Establishment of a Public Docket; Request for Comments [federalregister.gov]

- 20. Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide Analogs: A Predictive Analysis for Muscarinic Receptor Antagonism

Abstract

While N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is a defined chemical entity, a comprehensive body of public literature detailing the structure-activity relationships (SAR) of its direct analogs is not available. However, its molecular architecture strongly suggests a pharmacological role as a muscarinic acetylcholine receptor (mAChR) antagonist. This guide presents a predictive SAR analysis based on well-established principles of medicinal chemistry and the known pharmacology of muscarinic antagonists. By deconstructing the molecule into its core components, we will explore the probable consequences of structural modifications on receptor affinity, selectivity, and potency. This document is intended to serve as a foundational resource for researchers initiating medicinal chemistry programs targeting mAChRs, using this scaffold as a novel starting point.

Introduction: The Pharmacological Potential of a Quaternary Ammonium Scaffold

The molecule N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide possesses three key structural features that are hallmarks of classical muscarinic antagonists:

-

A cationic head (the quaternary ammonium group), crucial for interacting with a conserved aspartate residue in the orthosteric binding site of all five muscarinic receptor subtypes.

-

Two bulky, hydrophobic ring systems (the phenoxy and thenyl moieties), which are known to enhance binding affinity through interactions with hydrophobic pockets within the receptor.[1]

-

An ester or ether-like linker (the phenoxyethyl group) that correctly spaces these features.

Muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors (GPCRs) that mediate a vast array of physiological functions, making them critical drug targets. M1, M3, and M5 receptors couple to Gq/11 proteins to activate phospholipase C, while M2 and M4 receptors couple to Gi/o to inhibit adenylyl cyclase.[2] Developing subtype-selective antagonists is a major goal in drug discovery to treat conditions like overactive bladder (M3), COPD (M3), and certain neurological disorders while minimizing side effects.[3][4]

This guide will dissect the target molecule and provide a predictive framework for analog design, grounded in established SAR principles for this receptor class.

Deconstruction of the Core Molecular Scaffold

To logically explore the SAR, we will analyze the molecule in four distinct parts. Modifications to each are predicted to modulate the compound's pharmacological profile.

Caption: Key pharmacophoric components of the target molecule.

Predictive Structure-Activity Relationship (SAR) Analysis

The Quaternary Ammonium Head: The Cationic Anchor

The permanently charged quaternary ammonium group is essential for high-affinity binding, forming a strong ionic bond with the highly conserved aspartate residue (Asp147 in the M3 receptor) in the binding pocket.[5]

-